molecular formula C10H13NO2S B12507614 4-(Cyclopropylsulfonyl)-2-methylaniline

4-(Cyclopropylsulfonyl)-2-methylaniline

Cat. No.: B12507614
M. Wt: 211.28 g/mol
InChI Key: HESZQUCYSOZOMJ-UHFFFAOYSA-N
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Description

4-(Cyclopropylsulfonyl)-2-methylaniline is an organic compound characterized by the presence of a cyclopropylsulfonyl group attached to a methylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylsulfonyl)-2-methylaniline typically involves the sulfonylation of 2-methylaniline with cyclopropylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylsulfonyl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(Cyclopropylsulfonyl)-2-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylsulfonyl)-2-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • 4-(Methylsulfonyl)-2-methylaniline
  • 4-(Ethylsulfonyl)-2-methylaniline
  • 4-(Propylsulfonyl)-2-methylaniline

Comparison: 4-(Cyclopropylsulfonyl)-2-methylaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where other sulfonyl derivatives may not be as effective.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-cyclopropylsulfonyl-2-methylaniline

InChI

InChI=1S/C10H13NO2S/c1-7-6-9(4-5-10(7)11)14(12,13)8-2-3-8/h4-6,8H,2-3,11H2,1H3

InChI Key

HESZQUCYSOZOMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2CC2)N

Origin of Product

United States

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